molecular formula C10H7NOS B13498348 2-(5-Hydroxy-1-benzothiophen-2-yl)acetonitrile

2-(5-Hydroxy-1-benzothiophen-2-yl)acetonitrile

Cat. No.: B13498348
M. Wt: 189.24 g/mol
InChI Key: XNAOEHYVGXCOJF-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which includes a benzothiophene ring substituted with a hydroxy group and an acetonitrile group.

Preparation Methods

The synthesis of 2-(5-Hydroxy-1-benzothiophen-2-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(5-Hydroxy-1-benzothiophen-2-yl)acetonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the nitrile group can yield an amine .

Scientific Research Applications

2-(5-Hydroxy-1-benzothiophen-2-yl)acetonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme inhibition and receptor binding. In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of 2-(5-Hydroxy-1-benzothiophen-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(5-Hydroxy-1-benzothiophen-2-yl)acetonitrile can be compared with other similar compounds, such as 2-arylbenzofuran flavonoids and other benzothiophene derivatives. These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

List of Similar Compounds::
  • 2-arylbenzofuran flavonoids
  • Benzothiophene-2-acetonitrile
  • 5-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl acetonitrile

Properties

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

2-(5-hydroxy-1-benzothiophen-2-yl)acetonitrile

InChI

InChI=1S/C10H7NOS/c11-4-3-9-6-7-5-8(12)1-2-10(7)13-9/h1-2,5-6,12H,3H2

InChI Key

XNAOEHYVGXCOJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C=C(S2)CC#N

Origin of Product

United States

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